7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine
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Overview
Description
7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system with bromine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of pyrrolo[1,2-c]pyrimidine, followed by halogenation to introduce the bromine and chlorine atoms. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2) under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and minimize by-products. These methods often employ catalytic systems and optimized reaction conditions to ensure high efficiency and scalability. For example, the use of copper-catalyzed reactions and microwave-assisted synthesis has been reported to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases, including cancer and inflammatory disorders.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 7-Bromo-4-chloropyrido[3,2-d]pyrimidine
- 5-Bromo-4-chloropyrrolo[2,3-d]pyrimidine
Uniqueness
7-Bromo-3-chloropyrrolo[1,2-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H4BrClN2 |
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Molecular Weight |
231.48 g/mol |
IUPAC Name |
7-bromo-3-chloropyrrolo[1,2-c]pyrimidine |
InChI |
InChI=1S/C7H4BrClN2/c8-6-2-1-5-3-7(9)10-4-11(5)6/h1-4H |
InChI Key |
LOZALMGPOGNTHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(N=CN2C(=C1)Br)Cl |
Origin of Product |
United States |
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